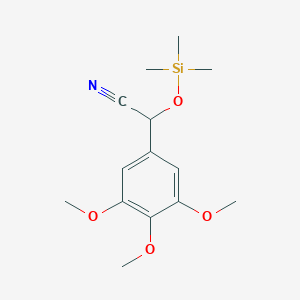
(3,4,5-Trimethoxyphenyl)(trimethylsilyloxy)acetonitrile
Cat. No. B8402843
M. Wt: 295.41 g/mol
InChI Key: DLENVZXXQGWJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05003087
Procedure details


3,4,5-Trimethoxybenzaldehyde, acetonitrile, potassium cyanide, zinc (II) iodide and trimethylsilyl chloride are treated in the same manners as in the above procedure (1-a) to give (3,4,5-trimethoxyphenyl)(trimethylsilyloxy)acetonitrile as oily product.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[C-:15]#[N:16].[K+].[CH3:18][Si:19](Cl)([CH3:21])[CH3:20]>[I-].[Zn+2].[I-].C(#N)C>[CH3:14][O:13][C:9]1[CH:8]=[C:5]([CH:6]([O:7][Si:19]([CH3:21])([CH3:20])[CH3:18])[C:15]#[N:16])[CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH3:12] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].[Zn+2].[I-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C(C#N)O[Si](C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
